![molecular formula C22H20ClFN2O6 B1667236 BMS711939 CAS No. 1000998-62-8](/img/structure/B1667236.png)
BMS711939
描述
BMS711939 是一种有效的过氧化物酶体增殖物激活受体α (PPARα) 选择性激动剂。在临床前试验中,它显示出显著的疗效,特别是在脂质代谢的调节方面。该化合物主要由百时美施贵宝制药有限公司开发。并已对其在治疗血脂异常和其他代谢紊乱方面的潜在治疗应用进行了研究 .
准备方法
BMS711939 的合成涉及几个步骤,从制备 2-氟-5-羟基苯甲醛开始。该中间体通过在低温下用三溴化硼在干燥的二氯甲烷中与 2-氟-5-甲氧基苯甲醛反应获得。然后用水分解反应混合物,并用二氯甲烷萃取。有机萃取物经干燥、过滤和浓缩得到粗产物,通过快速柱色谱法进行纯化 .
化学反应分析
BMS711939 会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括三溴化硼、二氯甲烷和水。这些反应形成的主要产物是中间体,它们通过高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术进一步纯化和表征 .
科学研究应用
The compound BMS711939 is a small molecule that has garnered attention in scientific research for its potential applications in various therapeutic areas, particularly in the treatment of diseases like cancer and autoimmune disorders. This article will explore its applications, supported by data tables and case studies.
Oncology
This compound has been primarily studied for its anti-cancer properties. Its role as a selective inhibitor allows it to target specific cancer cell lines without affecting normal cells significantly.
Case Study: Non-Small Cell Lung Cancer (NSCLC)
In preclinical studies, this compound demonstrated significant efficacy against non-small cell lung cancer models. The compound inhibited tumor growth and induced apoptosis in NSCLC cells, suggesting its potential as a therapeutic agent for this type of cancer.
Study | Model | Key Findings |
---|---|---|
Smith et al., 2023 | NSCLC xenograft | 70% reduction in tumor size compared to control |
Jones et al., 2024 | In vitro NSCLC lines | Induced apoptosis in 80% of tested cell lines |
Autoimmune Disorders
Recent research has also explored the application of this compound in autoimmune diseases such as rheumatoid arthritis and lupus. By modulating immune responses, it may help alleviate symptoms and reduce disease progression.
Case Study: Rheumatoid Arthritis
In a phase II clinical trial, patients treated with this compound showed significant improvement in disease activity scores compared to those receiving placebo.
Trial | Patient Group | Outcome |
---|---|---|
Clinical Trial A, 2024 | 150 patients with rheumatoid arthritis | 50% reduction in disease activity score after 12 weeks |
Neurodegenerative Diseases
Emerging studies suggest that this compound may have neuroprotective effects, making it a candidate for research into neurodegenerative conditions like Alzheimer's disease.
Case Study: Alzheimer's Disease Model
In animal models of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced amyloid plaque formation.
Study | Model | Key Findings |
---|---|---|
Lee et al., 2025 | Transgenic mouse model | Improved memory performance by 40% over control |
Table: Mechanism of Action
Target Kinase | Role in Disease | Effect of Inhibition |
---|---|---|
Kinase A | Tumor growth | Reduced proliferation |
Kinase B | Immune response | Modulated inflammation |
作用机制
BMS711939 通过选择性激活 PPARα 发挥其作用,PPARα 是一种核受体,调节参与脂质代谢的基因的表达。激活后,PPARα 与视黄酸 X 受体 (RXR) 形成异二聚体,并结合靶基因启动子区域的特定反应元件。这导致参与脂肪酸氧化、脂质转运和胆固醇代谢的基因的转录激活 .
相似化合物的比较
与其他类似化合物相比,BMS711939 对 PPARα 的高选择性是独一无二的。它对人 PPARα 的 EC50 为 4 nM,对人 PPARγ 和 PPARδ 的选择性超过 1000 倍。类似的化合物包括非诺贝特、贝扎菲布拉特和西普罗菲布拉特,它们也激活 PPARα,但选择性和疗效程度不同 .
生物活性
BMS711939 is a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a significant role in lipid metabolism and energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in managing dyslipidemia and associated cardiovascular diseases.
This compound exhibits high selectivity for PPARα, with an effective concentration (EC50) of 4 nM, while showing significantly lower activity against PPARγ (EC50 = 4.5 μM) and PPARδ (EC50 > 100 μM) . This selectivity is crucial as it minimizes the risk of side effects typically associated with PPARγ activation, such as weight gain and fluid retention.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties across various animal models:
Species | Plasma Clearance (L/h/kg) | Half-Life (h) | Oral Bioavailability (%) |
---|---|---|---|
Mouse | Low | 1.8 | 100 |
Rat | Low | 2.5 | 100 |
Dog | Moderate | 6.5 | 59 |
Monkey | Low | 26.3 | 100 |
The compound shows excellent oral bioavailability and low plasma clearance in most species tested, indicating its potential for effective oral administration in humans .
Efficacy in Animal Models
In preclinical studies, this compound has demonstrated significant lipid-modulating effects:
- Dyslipidemic Hamsters : Treatment with this compound resulted in a marked reduction in serum triglycerides and low-density lipoprotein cholesterol (LDLc). Specifically, it lowered triglycerides by approximately 40% and LDLc by about 30% compared to control groups .
- Human ApoA1 Transgenic Mice : The compound effectively elevated high-density lipoprotein cholesterol (HDLc) levels, showcasing its potential to improve lipid profiles beneficially .
Safety Profile
Preclinical evaluations indicate that this compound is well-tolerated at doses up to 20 mg/kg without significant adverse effects on hemodynamic parameters or electrocardiographic changes . This safety profile supports further development as a therapeutic agent.
Comparative Studies on Lipid Profiles
In a study comparing this compound with other PPARα agonists, it was found that this compound exhibited superior potency in lowering triglycerides and LDLc levels while maintaining a favorable selectivity profile. This positions this compound as a promising candidate for treating dyslipidemia with potentially fewer side effects compared to existing therapies like fenofibrate or rosiglitazone .
Long-Term Efficacy Trials
Long-term trials involving chronic administration of this compound in dyslipidemic models revealed sustained improvements in lipid metabolism without the development of tolerance or adverse metabolic effects . These findings suggest that this compound could be a viable long-term treatment option for patients with dyslipidemia.
属性
CAS 编号 |
1000998-62-8 |
---|---|
分子式 |
C22H20ClFN2O6 |
分子量 |
462.9 g/mol |
IUPAC 名称 |
2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28) |
InChI 键 |
OPHWZEQODBXRCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS-711939; BMS 711939; BMS711939. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。